4-Cyclohexylmorpholine

Beschreibung

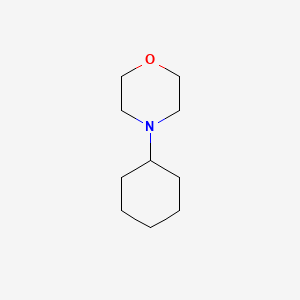

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclohexylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKHZWFIIVVNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214471 | |

| Record name | Morpholine, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6425-41-8 | |

| Record name | Cyclohexylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclohexylmorpholine and Its Specific Analogues

Catalytic Reductive Amination Strategies

Catalytic reductive amination is a prominent method for synthesizing amines from carbonyl compounds. wikipedia.org This section delves into specific strategies for the synthesis of 4-cyclohexylmorpholine.

Reductive Amination of Cyclohexanone (B45756) with Morpholine (B109124)

The direct reductive amination of cyclohexanone with morpholine presents a straightforward route to this compound. This reaction involves the initial formation of an intermediate hemiaminal, which then dehydrates to a secondary imine. nih.gov Subsequent hydrogenation of this imine yields the final product. nih.gov Reductive aminases (RedAms) have been identified as promising biocatalysts for this transformation, demonstrating high conversion rates for the synthesis of various N-substituted cyclohexylamines. researchgate.net The use of a palladium on carbon (Pd/C) catalyst in the liquid phase has also been shown to be effective for the one-pot catalytic amination of cyclohexanone with aniline, a related transformation. nih.gov

Rhodium Nanoparticle-Catalyzed Reductive Amination from Phenol (B47542) and Morpholine

A notable advancement in the synthesis of this compound involves the use of rhodium nanoparticles (RhNPs) as catalysts for the reductive amination of phenol with morpholine. rsc.orgnih.gov This tandem reaction proceeds through the initial hydrogenation of phenol to cyclohexanone, followed by condensation with morpholine and subsequent hydrogenation of the resulting enamine. rsc.orgresearchgate.net RhNPs supported on N-functionalized mesoporous silica (B1680970), such as SBA-15 functionalized with an imidazolium-based ionic liquid, have demonstrated high activity and selectivity, achieving complete phenol conversion and high yields of this compound. rsc.orgrsc.org These catalysts have shown superior performance compared to those supported on other materials like MCM-41. rsc.orgresearchgate.net The robustness and reusability of these catalysts have also been established through recycling experiments. rsc.orgrsc.org

Table 1: Rhodium Nanoparticle Catalyzed Tandem Reductive Amination of Phenol

| Catalyst | Conversion (%) | Yield of this compound (%) | TON (Turnover Number) |

|---|---|---|---|

| RhNPs@SBA-15-Imz[NTf2] | >99 | 98 | 392 |

| RhNPs@SBA-15-NIC | >99 | 91 | 364 |

Reaction conditions: 2 mmol phenol, 2.5 mmol morpholine, 5 mg catalyst, 2 mL of heptane, H2 (5 bar), 100 °C, and 6 h. Data sourced from rsc.org.

Catalytic Amination involving Diethylene Glycol and Cyclohexylamine (B46788)

An alternative synthetic route to this compound involves the catalytic amination of diethylene glycol with cyclohexylamine. google.com This solvent-free method is conducted under a hydrogen atmosphere and utilizes a supported catalyst in a fixed-bed reactor. google.com The process is characterized by high raw material utilization and a simplified workflow, making it suitable for industrial production. google.com The reaction is typically carried out at temperatures between 140 and 240 °C and pressures ranging from 0.6 to 1.8 MPa. google.com

Palladium-Catalyzed Coupling Reactions for this compound Synthesis

Palladium-catalyzed reactions are versatile tools in organic synthesis, particularly for the formation of carbon-nitrogen and carbon-oxygen bonds. uwindsor.cagoogle.com

Direct Coupling of Aryl Ethers and Lignin (B12514952) Model Compounds with Morpholines

A highly efficient method for synthesizing 4-cyclohexylmorpholines is the direct coupling of aryl ethers, including those found in lignin, with morpholines using a palladium catalyst. rsc.orgrsc.org This approach utilizes hydrogen gas as a hydrogen source and can proceed without the need for acidic additives. rsc.orgrsc.org The reaction demonstrates good yields for a variety of aryl ethers. rsc.org This catalytic system is significant as it provides a pathway to valuable chemicals from renewable biomass sources like lignin. rsc.org

Mechanistic Pathways of C(Ar)–O Bond Cleavage in Aryl Ether Transformations

The mechanism of palladium-catalyzed coupling of aryl ethers with morpholines involves the crucial step of C(Ar)–O bond cleavage. rsc.orgrsc.org Mechanistic studies have revealed that the reaction proceeds through the hydrogenolysis of the aryl ether to form a phenol and a substituted benzene. rsc.org The phenol is then hydrogenated to the corresponding cyclohexanone. rsc.orgrsc.org This cyclohexanone subsequently undergoes reductive amination with morpholine to form the final this compound product. rsc.orgrsc.org

Multi-Component Reactions for the Formation of this compound Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. These reactions are distinguished by their high atom and step economy, making them a cornerstone of green and sustainable chemistry. nih.gov The KA² coupling (ketone, amine, alkyne) is a notable MCR for synthesizing tetrasubstituted propargylamines, which are valuable structural motifs in medicinal chemistry. nih.govacs.org

The derivative 4-(1-(phenylethynyl)cyclohexyl)morpholine is a tetrasubstituted propargylamine (B41283) that can be assembled through a one-pot, multi-component KA² coupling reaction. nih.govmdpi.com This process involves the reaction of a ketone (cyclohexanone), an amine (morpholine), and a terminal alkyne (phenylacetylene).

Detailed research findings demonstrate a successful synthesis using manganese catalysis. mdpi.com In a typical procedure, the reaction is conducted at a 2 mmol scale under air conditions. The resulting product is purified using a gradient system of petroleum ether and ethyl acetate (B1210297), yielding 4-(1-(phenylethynyl)cyclohexyl)morpholine as a yellow oil with a high yield of 89%. mdpi.com The viability of this reaction on a larger scale has also been demonstrated, with gram-scale synthesis achieved using manganese(II) bromide as the catalyst under air, further highlighting the practicality of this method. core.ac.uk While various metal catalysts can be employed, systems based on zinc acetate have also been developed, noted for being environmentally benign and cost-effective. nih.govacs.org

Synthesis of 4-(1-(Phenylethynyl)cyclohexyl)morpholine via Mn-Catalyzed KA² Coupling mdpi.com

| Parameter | Details |

|---|---|

| Reactant 1 | Cyclohexanone (Ketone) |

| Reactant 2 | Morpholine (Amine) |

| Reactant 3 | Phenylacetylene (Alkyne) |

| Catalyst | Manganese-based |

| Reaction Scale | 2 mmol |

| Conditions | Air atmosphere |

| Purification | Gradient system of petroleum ether/ethyl acetate |

| Product Form | Yellow oil |

| Isolated Yield | 89% |

Advanced and Novel Synthetic Approaches

Beyond traditional methods, advanced and novel synthetic strategies are continuously being developed to enhance the efficiency, scalability, and environmental friendliness of chemical synthesis for morpholine-containing compounds.

Photoredox catalysis has become a powerful tool in organic synthesis, capable of facilitating unique and challenging chemical transformations by using light energy to access high-energy intermediates. nih.govnih.gov When combined with continuous-flow systems, this technology overcomes the scalability limitations inherent in batch photocatalysis, where light penetration diminishes as vessel size increases. nih.govacs.org Flow reactors use narrow tubing, ensuring consistent and efficient light irradiation throughout the reaction mixture, which enhances safety, efficiency, and scalability. nih.gov

A novel approach for the synthesis of substituted morpholines involves a photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes. organic-chemistry.org This reaction proceeds under continuous-flow conditions, employing an inexpensive organic photocatalyst and a Lewis acid additive to produce various morpholine and oxazepane derivatives. organic-chemistry.org To handle the complexity and large number of variables in such systems (e.g., concentration, temperature, residence time, solvent), machine learning-driven optimization has been successfully applied. acs.orgchemrxiv.org This allows for the rapid identification of optimal reaction conditions to maximize objectives like yield and cost-effectiveness, accelerating the development of robust manufacturing processes for C(sp3)-rich tertiary amines. acs.orgchemrxiv.org

Novel carbazolyloxy substituted oxazinane derivatives that feature a morpholine ring have been synthesized by cyclizing a carbazolyloxy propanolamine (B44665) precursor using various two-carbon source reagents. asianpubs.orgepa.gov This methodology provides access to a range of morpholinyl, morpholinonyl, and morpholinedionyl structures. asianpubs.org

A specific example is the synthesis of 4-(4-o-tolyl-morpholin-2-ylmethoxy)-9H-carbazole. This compound was produced by reacting 1-(9H-carbazol-4-yloxy)-3-o-tolylamino-propan-2-ol with 1-bromo-2-chloroethane (B52838) in N,N-dimethyl formamide (B127407) (DMF) with potassium carbonate at 90-100 °C. asianpubs.org The product was isolated as a crystalline solid. asianpubs.org By altering the two-carbon source, different derivatives can be obtained from the same propanolamine precursors. asianpubs.org

Synthesis of Carbazolyloxy Oxazinane Derivatives from Propanolamine Precursors asianpubs.org

| Two-Carbon Source Reagent | Resulting Derivative Type |

|---|---|

| 1-bromo-2-chloroethane | Morpholinyl |

| Chloroacetyl chloride | Morpholinonyl |

| Ethyl chlorooxoacetate | Morpholinedionyl |

Mechanistic Studies on 4 Cyclohexylmorpholine Formation and Reactions

Investigation of C-O Bond Cleavage Mechanisms in 4-Cyclohexylmorpholine Synthesis

The formation of this compound often proceeds through the cleavage of carbon-oxygen (C-O) bonds in various starting materials. A prominent pathway involves the palladium-catalyzed reductive coupling of aryl ethers with morpholine (B109124). rsc.org In this process, the C(Ar)–O bond of the aryl ether is cleaved to produce a cyclohexanone (B45756) intermediate, which then undergoes reductive amination with morpholine to yield the final product. rsc.org This transformation is significant as it can be achieved without the use of acidic additives, utilizing hydrogen gas as the reductant. rsc.org

Another synthetic approach involves the reaction of diethylene glycol with cyclohexylamine (B46788). google.com This method relies on a catalytic amination reaction under hydrogen, where the C-O bonds within the diethylene glycol are cleaved to facilitate the formation of the morpholine ring with the cyclohexyl moiety already attached to the nitrogen atom. google.com

Research into the cleavage of C-O bonds is a broader field with relevance to this compound synthesis. For instance, studies on lignin (B12514952) model compounds, which contain β-O-4 linkages, have demonstrated the feasibility of C-O bond cleavage to produce valuable chemicals. nih.govresearchgate.net These reactions, often catalyzed by transition metals like palladium, can proceed through various mechanisms, including hydrogenolysis. acs.orgresearchgate.net The insights gained from these studies, such as the selective cleavage of specific C-O bonds, are instrumental in developing more efficient and sustainable routes to this compound and related compounds. researchgate.net The development of metal-free C-O bond cleavage methods also presents a promising avenue for future synthetic strategies. rsc.org

Role of Catalysts and Co-catalysts in Reaction Kinetics and Selectivity

Catalysts are fundamental to the synthesis of this compound, significantly influencing both the rate of reaction and the selectivity towards the desired product. In the palladium-catalyzed synthesis from aryl ethers and morpholine, the palladium catalyst is crucial for facilitating the initial C(Ar)-O bond cleavage. rsc.org The efficiency of this catalytic system allows for the reaction to proceed under relatively mild conditions. rsc.org

Heterogeneous palladium catalysts, often supported on materials like carbon, are particularly effective. acs.org The use of a Lewis acid co-catalyst has been shown to be key in the coupling of amines with aromatic ethers or phenols, expanding the substrate scope. acs.org The catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. hacettepe.edu.trlibretexts.org

In the synthesis from diethylene glycol and cyclohexylamine, a supported catalyst, often in a fixed-bed reactor, is employed to facilitate the catalytic amination. google.comhacettepe.edu.tr The composition of this catalyst, which can include various metals on an aluminum oxide support, is critical for achieving high yields and selectivity. google.com

The concentration of the catalyst is another important factor affecting reaction kinetics. researchgate.net An optimal catalyst concentration can maximize the reaction rate by providing a sufficient number of active sites for the reactants. researchgate.net However, exceeding this optimal concentration may not lead to further rate enhancement and could have adverse effects. researchgate.net The choice of catalyst and co-catalyst, along with their concentrations, must be carefully optimized to achieve efficient and selective synthesis of this compound. researchgate.net

Table 1: Catalytic Systems in this compound Synthesis

| Starting Materials | Catalyst System | Key Function of Catalyst | Reference |

|---|---|---|---|

| Aryl Ethers and Morpholine | Palladium (e.g., Pd/C) | Facilitates C(Ar)-O bond cleavage and subsequent reductive amination. | rsc.orgacs.org |

| Aryl Ethers/Phenols and Amines | Heterogeneous Palladium with Lewis Acid Co-catalyst | Enhances substrate scope and facilitates domino transformation. | acs.org |

| Diethylene Glycol and Cyclohexylamine | Supported Metal Catalyst (on Al₂O₃) | Promotes catalytic amination via C-O bond cleavage. | google.com |

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states provides a deeper understanding of the reaction mechanism at a molecular level. In the palladium-catalyzed synthesis of this compound from aryl ethers, a key intermediate is the corresponding cyclohexanone. rsc.org This is formed after the cleavage of the C(Ar)-O bond and before the reductive amination step with morpholine. rsc.org

Further mechanistic studies, including those on related reactions, suggest a domino transformation process involving hydrogenolysis, reduction, condensation, and a final reduction step. acs.org The condensation of the cyclohexanone intermediate with morpholine would form an enamine or an iminium ion intermediate, which is then reduced to the final this compound product.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, including the structures of transition states. core.ac.uk For instance, in related catalytic reactions, DFT calculations have been used to identify rate-limiting steps and to understand the geometry of transition states where bonds are being formed and broken. core.ac.uk While specific DFT studies on the transition states in this compound synthesis are not detailed in the provided context, the principles from similar systems can be applied. For example, the transition state for the C-O bond cleavage would involve the interaction of the substrate with the catalyst surface, leading to a weakened C-O bond. hacettepe.edu.tr Similarly, the reductive amination step would proceed through a transition state where the hydride is transferred to the iminium ion intermediate.

Table 2: Proposed Intermediates in this compound Synthesis

| Synthetic Route | Proposed Intermediates | Subsequent Transformation | Reference |

|---|---|---|---|

| Aryl Ethers + Morpholine | Cyclohexanone | Reductive amination with morpholine. | rsc.org |

| Cyclohexanone + Morpholine | Iminium ion / Enamine | Reduction to this compound. | acs.org |

Advanced Spectroscopic Characterization of 4 Cyclohexylmorpholine and Its Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework of a molecule. nih.gov For compounds like 4-cyclohexylmorpholine, both ¹H and ¹³C NMR are indispensable for unambiguous structural assignment. nih.gov

Proton NMR (¹H NMR) spectroscopy is a primary tool for determining the structure of organic molecules. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the context of this compound and its analogues, ¹H NMR is used to confirm the presence and connectivity of the morpholine (B109124) and cyclohexyl rings. beilstein-journals.org

The spectrum of this compound displays characteristic signals for the protons on both ring systems. The protons on the morpholine ring typically appear as distinct multiplets, while the protons of the cyclohexyl group produce a series of overlapping signals at higher field (lower ppm).

For more complex analogues, such as the positional isomers of phencyclidine morpholine (PCMo), ¹H NMR is critical for differentiation. nih.gov For example, the signals corresponding to the aromatic protons in 2-MeO-PCMo, 3-MeO-PCMo, and 4-MeO-PCMo appear at different chemical shifts and with different splitting patterns, allowing for clear distinction. nih.govscispace.com This ability to resolve isomeric mixtures is a key application of modern NMR techniques. nih.gov

¹H NMR Spectroscopic Data for this compound and Analogues (in CDCl₃)

| Compound | Aromatic Protons (δ ppm) | Morpholine Protons (δ ppm) | Cyclohexyl Protons (δ ppm) | Other Signals (δ ppm) |

|---|---|---|---|---|

| 4-(1-phenylcyclohexyl)morpholine (PCMo) | 7.34–7.20 (m, 5H) | 3.62 (t, 4H), 2.34 (m, 4H) | 2.04 (m, 2H), 1.90 (t, 2H), 1.68 (m, 2H), 1.40 (t, 2H), 1.23 (m, 2H) | - |

| 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) | 7.22 (t, 1H), 6.95 (d, 1H), 6.88 (s, 1H), 6.74 (d, 1H) | 3.70 (t, 4H), 2.45 (t, 4H) | 2.25–2.17 (m, 2H), 1.95–1.85 (m, 2H), 1.70–1.60 (m, 3H), 1.45–1.35 (m, 2H), 1.25–1.15 (m, 1H) | 3.80 (s, 3H, -OCH₃) |

| 4-[1-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexyl]morpholine | 7.34 (m, 3H), 7.20 (dd, 2H), 7.16 (s, 1H) | 3.62 (t, 4H) | 2.34 (m, 4H), 2.04 (m, 2H), 1.90 (t, 2H), 1.68 (m, 2H), 1.40 (t, 2H), 1.23 (m, 2H) | 5.51 (s, 2H, -CH₂Ph) |

Data sourced from multiple studies. beilstein-journals.orgscispace.com

In this compound analogues, the chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, carbons attached to the oxygen and nitrogen atoms of the morpholine ring have characteristic chemical shifts in the 50-70 ppm range. The carbons of the cyclohexyl ring appear at higher fields (20-40 ppm), while aromatic and quaternary carbons appear at lower fields (>100 ppm). beilstein-journals.org Analysis of these shifts provides definitive evidence for the carbon skeleton of the molecule. researchgate.net

¹³C NMR Spectroscopic Data for this compound Analogues (in CDCl₃)

| Compound | Aromatic/Quaternary Carbons (δ ppm) | Morpholine Carbons (δ ppm) | Cyclohexyl Carbons (δ ppm) | Other Signals (δ ppm) |

|---|---|---|---|---|

| 4-(1-phenylcyclohexyl)morpholine (PCMo) | 148.5, 135.1, 129.3, 128.8, 127.9, 121.3 | 67.8, 46.1 | 57.4, 33.7, 26.1, 22.1 | - |

| 4-[1-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexyl]morpholine | 148.1, 134.8, 129.0, 128.5, 127.9, 121.0 | 57.1, 45.9 | 55.8, 33.9, 26.0, 22.0 | 53.9 (-CH₂Ph) |

Data sourced from a study on triazole derivatives. beilstein-journals.org

1H NMR for Structural Confirmation and Isomer Differentiation

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of a compound's elemental composition, as the exact mass is unique to a specific molecular formula. For novel or synthesized compounds like the analogues of this compound, HRMS is essential for confirming that the correct product has been formed. beilstein-journals.orgrsc.org The technique works by comparing the experimentally measured mass to the theoretically calculated mass for a proposed formula; a close match provides strong evidence for the compound's identity.

HRMS Data for this compound Analogues

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) |

|---|---|---|---|

| 4-(1-phenylcyclohexyl)morpholine (PCMo) | C₁₆H₂₃NO | 327.2179 | 327.2187 |

| 4-[1-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexyl]morpholine | C₂₁H₃₀N₄O | 340.2496 | 340.2493 |

| 4-(1-((4-methylbenzyl)-1H-1,2,3-triazol-4-yl)cyclohexyl)morpholine | C₂₂H₃₂N₄O | 353.2700 | 353.2689 |

Data sourced from a study on the synthesis of α-tetrasubstituted triazoles. beilstein-journals.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the vibrations of molecular bonds. The frequency of these vibrations is specific to the type of bond and the functional group it belongs to, making it a powerful tool for functional group identification. researchgate.netmdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. spectroscopyonline.com When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch or bend. mdpi.com An FTIR spectrum is a plot of this absorption versus frequency (typically in wavenumbers, cm⁻¹).

For this compound and its analogues, FTIR can readily confirm the presence of key structural features. nih.gov For example, the C-O-C ether linkage within the morpholine ring produces a strong, characteristic absorption band. Similarly, the C-N bond of the tertiary amine and the various C-H bonds of the aliphatic rings can be identified. asianpubs.org In aromatic analogues, additional bands corresponding to the C=C stretching of the aromatic ring and C-H bending will also be present.

Characteristic FTIR Absorption Bands for this compound Analogues

| Compound/Analogue Class | C-H Stretch (Aliphatic) (cm⁻¹) | C-N Stretch (cm⁻¹) | C-O-C Stretch (Ether) (cm⁻¹) | Other Key Bands (cm⁻¹) |

|---|---|---|---|---|

| This compound | ~2930, ~2850 | ~1150-1250 | ~1117 | - |

| 4-(1-phenylcyclohexyl)morpholine (PCMo) Analogue | ~2928, ~2855 | Not specified | Not specified | ~3125 (Aromatic C-H), ~1449 (Aromatic C=C) |

| Carbazolyl-morpholinone Analogue | Not specified | Not specified | Not specified | ~3274 (N-H Stretch), ~1651 (C=O Amide) |

Data compiled from various sources. nih.govbeilstein-journals.orgasianpubs.org

Raman Spectroscopy

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of molecules, offering a detailed fingerprint of their structural composition. In the analysis of this compound and its analogues, Raman spectroscopy provides critical insights into the conformational characteristics and the influence of substituent groups on the morpholine ring and the attached cyclohexyl moiety.

The Raman spectrum of a morpholine derivative is characterized by distinct bands corresponding to the vibrations of its core structural components: the morpholine ring, the C-N bond, the C-O-C ether linkage, and the hydrocarbon framework. Studies on morpholine itself reveal that it primarily exists in a chair conformation. researchgate.netacs.org The vibrational bands can be complex, with many arising from mixed vibrational motions. europeanpharmaceuticalreview.com

For instance, in analogues like 4-(benzenesulfonyl)-morpholine, specific vibrational modes have been assigned through a combination of experimental spectra and Density Functional Theory (DFT) calculations. scielo.org.mxscielo.org.mx These studies provide a framework for interpreting the spectrum of this compound. Key vibrational regions include C-H stretching of the cyclohexyl and morpholine rings, C-C and C-O stretching, and various bending and torsional modes. The C-N bond stretching modes are typically observed around 848 cm⁻¹ and 1218 cm⁻¹, while mixed modes of C-O and C-C are found in the 1000-1260 cm⁻¹ region. scielo.org.mx The presence of the bulky cyclohexyl group is expected to introduce unique vibrational signatures, particularly in the lower frequency region associated with skeletal and torsional modes.

The following table summarizes typical Raman band assignments for morpholine-containing structures, which are applicable for the interpretation of the this compound spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2800-3000 | C-H Stretching (Cyclohexyl and Morpholine CH₂) |

| 1440-1470 | CH₂ Scissoring/Deformation |

| 1260-1000 | C-O and C-C Stretching (Mixed) |

| ~1218 | C-N Stretching |

| ~1040 | Morpholine Ring Stretching |

| ~839-848 | C-N Stretching and Ring Vibrations |

| Below 400 | Torsional and Lattice Modes |

Note: The exact positions of Raman bands for this compound may vary. The assignments are based on data from morpholine and its analogues. researchgate.netscielo.org.mx

Surface-Enhanced Raman Scattering (SERS) is an advanced application that can significantly amplify the Raman signal, allowing for the analysis of trace quantities or the study of surface interactions. europeanpharmaceuticalreview.com For morpholine compounds, SERS studies have shown that the molecule typically adsorbs onto metallic nanoparticle surfaces via the nitrogen atom. acs.org This technique could be employed to study the interaction of this compound with various materials at a molecular level.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, by-products, and potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent methods. filab.fr

Purity Assessment

For routine purity assessment and quantification of this compound and related compounds, reverse-phase HPLC (RP-HPLC) is a widely adopted method. sielc.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or phosphoric acid to improve peak shape and ensure MS compatibility. sielc.com

Gas chromatography is also highly effective, particularly for volatile and thermally stable compounds like morpholine derivatives. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification, making it a powerful tool for identifying unknown impurities. filab.frnih.gov The fragmentation pattern of this compound in the mass spectrometer, with a characteristic top peak at m/z 126, can be used for its unambiguous identification. nih.gov In developing stability-indicating methods, forced degradation studies are performed, and HPLC is used to separate the parent compound from any degradation products, with peak purity being a critical parameter to validate. chromatographyonline.com

Isomer Separation

The separation of isomers, including positional or stereoisomers of this compound analogues, presents a more significant chromatographic challenge. Standard GC and HPLC methods may not be sufficient to resolve closely related isomers. core.ac.ukresearchgate.net

Achieving separation often requires specialized chromatographic conditions or columns. For instance, certain stationary phases, such as those containing naphthalene (B1677914) or perfluorophenyl (PFP) groups, have shown success in separating positional isomers of related aromatic compounds. core.ac.uk For separating enantiomers (chiral isomers), chiral chromatography is the technique of choice. This involves using a chiral stationary phase (CSP) or a chiral mobile phase additive to create diastereomeric interactions, allowing for the differential retention and separation of the enantiomers. researchgate.net While this compound itself is achiral, derivatives with chiral centers would necessitate such specialized methods for isomer-specific analysis.

Another strategy involves chemical derivatization, where the isomers are reacted with a chiral derivatizing agent to form diastereomers. jfda-online.com These diastereomers have different physical properties and can often be separated on a standard achiral column. jfda-online.com

The following table outlines exemplary chromatographic conditions used for the analysis of morpholine and its derivatives.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | UV, MS | Analysis of 4-phenylmorpholine. sielc.com |

| HPLC | XAD-2 resin coated with NIT (for derivatization) | Acetonitrile/Water | UV | Quantification of morpholine after derivatization. rsc.orgijpsdronline.com |

| GC-MS | Fused Silica (B1680970) Capillary DB-1 | Helium | Mass Spectrometer (MS) | Separation and identification of isomers of fluorinated diarylpyrrolidines. core.ac.uk |

| GC-MS | Not Specified | Helium | Mass Spectrometer (MS) | General analysis of volatile and semi-volatile organic molecules. filab.fr |

| TLC | Silica Gel | Aqueous Ammonia and Acetonitrile or 1-Propanol | Visualization Agent | Separation of cyclodextrin (B1172386) derivatives (demonstrates separation of substituted compounds). nih.gov |

Computational and Theoretical Investigations of 4 Cyclohexylmorpholine Systems

Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating reaction mechanisms. researchgate.netcore.ac.uk By calculating the electronic structure of molecules, DFT can map out the energetic landscape of a chemical reaction, identifying transition states and intermediates to elucidate the most probable pathway. nih.gov This approach is particularly valuable for complex, multi-step reactions and for understanding the role of catalysts. core.ac.uk

In the context of 4-cyclohexylmorpholine synthesis, DFT calculations have been instrumental in understanding its formation from various precursors. One notable application is in the palladium-catalyzed reductive coupling of aryl ethers with morpholine (B109124). researchgate.net Mechanistic studies, supported by DFT, revealed that the synthesis of 4-cyclohexylmorpholines proceeds through the cleavage of the C(Ar)–O bonds in the aryl ether to form corresponding cyclohexanones, followed by a subsequent reductive amination step. researchgate.net DFT-optimized structures can help analyze the orientation of substrates and the charge transfer involved, clarifying how catalysts facilitate specific bond-breaking and bond-forming events. researchgate.net

While detailed energetic data for every reaction involving this compound is proprietary or spread across numerous specific studies, the general approach of using DFT to analyze reaction pathways can be summarized. For a given reaction, DFT calculations determine the Gibbs free energies of reactants, products, intermediates, and transition states. nih.govijcce.ac.ir This allows for the construction of a reaction energy profile, which highlights the kinetic and thermodynamic feasibility of different potential pathways. osti.gov For example, in cycloaddition reactions, DFT can accurately predict the chemo- and regioselectivity by comparing the activation energies of competing pathways. ijcce.ac.ir

Table 1: Generalized DFT-Elucidated Steps for this compound Synthesis from Aryl Ethers

| Step | Description | Computational Insight Provided by DFT |

| 1 | Substrate Adsorption | Calculation of adsorption energies and geometries of aryl ether and morpholine on the catalyst surface. |

| 2 | C(Ar)-O Bond Cleavage | Identification of the transition state and calculation of the activation energy barrier for the cleavage of the ether bond to form a cyclohexanone (B45756) intermediate. researchgate.net |

| 3 | Reductive Amination | Modeling the reaction between the cyclohexanone intermediate and morpholine, followed by reduction (e.g., by H₂) to form the final product. researchgate.netgoogle.com |

| 4 | Product Desorption | Calculation of the energy required for the this compound product to detach from the catalyst surface. |

Machine Learning Methodologies for Reaction Optimization and Parameter Identification

The optimization of chemical reactions, which often involves navigating a large and complex parameter space, is a prime area for the application of machine learning (ML). acs.orgnih.gov ML algorithms can efficiently identify optimal reaction conditions by learning from experimental data, significantly reducing the number of experiments required. nih.gov This is particularly effective for continuous-flow systems where parameters can be adjusted automatically. acs.org

A notable study demonstrated the power of ML in optimizing a photoredox tertiary amine synthesis, a reaction class relevant to this compound derivatives. acs.orgnih.gov The researchers employed a Bayesian optimization algorithm to explore a reaction space defined by six continuous variables and a discrete solvent choice. nih.gov The dual objectives were to maximize the reaction yield while minimizing the associated costs. acs.org The ML-driven workflow successfully navigated the complex parameter space to identify high-performing conditions, achieving a product throughput in the flow reactor that was approximately 25 times higher than in traditional batch reactions. acs.orgnih.gov

Key to the success of this approach was the use of statistical methods to understand the influence of different parameters. Permutation feature importance and partial dependence plots were used to identify the most critical variables affecting the yield. acs.orgnih.gov For the continuous variables, the equivalents of the alkene and a Hantzsch ester were found to be most important, while catalyst loading was the main driver of cost. acs.org

Table 2: Reaction Parameters Optimized by Machine Learning in a Continuous-Flow Amine Synthesis

| Parameter | Type | Lower Bound | Upper Bound | Role in Reaction |

| 1,1-diphenylethylene | Continuous | 1.0 equiv | 2.0 equiv | Alkene substrate for C-C bond formation. acs.org |

| Hantzsch ester | Continuous | 1.0 equiv | 2.0 equiv | Quenches the photoexcited catalyst and acts as a hydrogen-atom donor. acs.org |

| Ir(ppy)₃ Catalyst | Continuous | 0.1 mol % | 1.0 mol % | Photocatalyst that initiates the reaction upon light absorption. acs.orgacs.org |

| Propionic acid | Continuous | 0.0 equiv | 1.0 equiv | Acid catalyst that facilitates the formation of an essential iminium ion intermediate. acs.org |

| Temperature | Continuous | 25 °C | 60 °C | Affects reaction kinetics and solubility. |

| Residence Time | Continuous | 5 min | 20 min | Determines the duration the reaction mixture is exposed to light and heat in the flow reactor. |

| Solvent | Discrete | N/A | N/A | Affects solubility of reactants and catalyst, and can influence the reaction pathway. acs.org |

In Silico Approaches for Understanding Chemical Reactivity

In silico methods encompass a wide range of computational techniques used to study molecules and their interactions, providing crucial insights into chemical reactivity. arxiv.org Beyond DFT, these approaches include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) models. These tools are fundamental in computer-assisted drug discovery (CADD) and materials science for predicting how a molecule like this compound or its derivatives might behave in a biological or chemical system. arxiv.org

For instance, derivatives of this compound have been investigated as potential antagonists for the N-methyl-D-aspartate receptor (NMDAR). arxiv.orgresearchgate.net In silico techniques are central to this type of research. Molecular docking can predict the preferred binding orientation of a ligand (like a PCMo analogue) within the active site of a target protein (like the NMDAR), providing a score that estimates binding affinity. mdpi.com Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the interactions and the stability of the binding mode. mdpi.com Finally, methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, giving a more quantitative prediction of affinity. mdpi.com

These computational approaches allow researchers to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. arxiv.org This in silico screening significantly accelerates the discovery process and reduces costs. arxiv.org

Table 3: Overview of In Silico Methods for Reactivity Analysis

| Method | Purpose | Information Gained | Example Application Context |

| Molecular Docking | Predicts the binding mode and affinity of a small molecule to a macromolecular target. | Binding pose, scoring function to rank potential ligands. mdpi.com | Screening this compound derivatives against the NMDAR binding site. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Stability of ligand-protein complex, conformational changes, solvent effects. mdpi.com | Assessing the stability of a PCMo analogue within the NMDAR channel. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity using statistical models. | Predictive models for the activity of unsynthesized compounds. | Developing a model to predict the NMDAR antagonist activity of new morpholine-based compounds. |

| Inverse-QSAR | Generates novel chemical structures predicted to have a desired set of properties or activities. | Design of new molecules with specific therapeutic profiles. arxiv.org | Generating novel structures that are predicted to be potent and selective NMDAR antagonists. arxiv.org |

Catalytic and Industrial Applications of 4 Cyclohexylmorpholine and Its Derivatives

Use as a Catalyst or Intermediate in Organic Synthesis

4-Cyclohexylmorpholine is a versatile organic compound with significant applications in industrial and organic synthesis. It serves as a crucial intermediate in the production of various organic chemicals. google.com Its structural features also allow it to function as a reagent, emulsifier, and inhibitor in different chemical processes. google.com

In the realm of organic synthesis, derivatives of this compound are utilized as building blocks for creating more complex molecules. evitachem.com For instance, (S)-3-Cyclohexylmorpholine is employed as a chiral building block, leveraging its specific stereochemistry for the synthesis of intricate organic structures. evitachem.com The unique structure of these compounds allows for a wide range of chemical modifications, making them valuable in the field.

A notable application of this compound is in a metal-free methodology for C-H borylation reactions. This approach is seen as a more cost-effective, efficient, and safer alternative to methods relying on heavy metal catalysts, aligning with the principles of sustainable chemistry. nih.gov The development of such metal-free techniques is particularly important in pharmaceutical manufacturing, where the removal of toxic metal residues is a major concern. nih.gov

Application as a Reagent in Specific Organic Transformations (e.g., eliminative borylation of cyclopropanes)

A significant and recent application of this compound is its use as a reagent in the eliminative borylation of cyclopropanes. This metal-free method provides a pathway to synthesize stereochemically precise γ-borylenamides from readily available cyclopropanes. nih.govresearchgate.net The process involves a ternary reaction with boron trichloride (B1173362) (BCl₃) and a cyclopropane, where this compound acts as a tertiary amine. nih.govresearchgate.net

The reaction proceeds through the formation of a dichloroborane intermediate. nih.govresearchgate.net This is achieved by treating the N-pivaloylcyclopropane substrate with BCl₃ and this compound in anhydrous dichloromethane (B109758) at 80°C. nih.gov The resulting intermediate is then quenched with pinacol (B44631) in the presence of triethylamine (B128534) to yield the γ-borylenamide. nih.gov This method is noteworthy for its ability to convert mixtures of cis- and trans-isomers of multi-substituted cyclopropanes into diastereomerically pure products in a stereoconvergent manner. nih.gov

This transformation is significant as it offers an alternative to traditional methods for activating C-C bonds in cyclopropanes, which often rely on noble and potentially hazardous metal catalysts. nih.govresearchgate.net The resulting γ-borylenamides are highly versatile and can be further transformed into other valuable chemical structures, such as highly substituted enamides, through subsequent reactions like Suzuki-Miyaura coupling. nih.gov

Table 1: Reaction Conditions for Eliminative Borylation of Cyclopropanes

| Parameter | Value |

| Substrate | N-pivaloylcyclopropane |

| Reagents | Boron trichloride (BCl₃), this compound (CHMP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 80 °C |

| Additives | 4 Å molecular sieves |

| Quenching Agent | Pinacol, Triethylamine (Et₃N) |

Role in Polymer and Materials Science (e.g., polyurethane foam catalysts)

This compound and related amine compounds play a crucial role as catalysts in the production of polyurethane (PU) foams. google.comresearchgate.net PU foams are synthesized through the reaction of polyols with polyisocyanates, and catalysts are essential for controlling the reaction rates and ensuring the desired properties of the final material. l-i.co.ukscirp.org

Amine catalysts, particularly tertiary amines, are widely used because they can effectively catalyze both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). researchgate.netl-i.co.uk The blowing reaction generates carbon dioxide gas, which is responsible for the foam structure. l-i.co.uk The balance between these two reactions is critical for the final properties of the foam, and the choice of catalyst is a key factor in achieving this balance. scirp.org

While specific data on this compound's performance relative to other amine catalysts is not detailed in the provided context, the general class of tertiary amines to which it belongs is fundamental in PU foam manufacturing. researchgate.net The catalytic activity of these amines is influenced by their structure and basicity, with less sterically hindered and more basic amines generally showing higher activity. l-i.co.uk

Table 2: Key Components in Polyurethane Foam Production

| Component | Function |

| Polyol | Forms the flexible or rigid backbone of the polymer |

| Isocyanate | Reacts with polyol to form urethane (B1682113) linkages |

| Catalyst (e.g., Tertiary Amines) | Controls the rate of gelling and blowing reactions |

| Blowing Agent (e.g., Water) | Reacts with isocyanate to produce CO₂ for foam formation |

| Surfactants | Stabilize the foam structure |

Sustainable Chemical Production from Biomass (Lignin Valorization)

Lignin (B12514952), the second most abundant biopolymer, is a major component of lignocellulosic biomass and holds significant potential as a renewable source for aromatic chemicals. ieabioenergy.comresearchgate.netmdpi.com The process of converting lignin into valuable products, known as lignin valorization, is a key aspect of developing sustainable and economically viable biorefineries. ieabioenergy.comnih.gov

The complex and heterogeneous structure of lignin, which varies depending on the biomass source and extraction method, presents challenges for its efficient utilization. ieabioenergy.commdpi.com Depolymerization of lignin is a crucial step in producing smaller, more usable chemical building blocks. ieabioenergy.com

Recent research has focused on developing efficient catalytic methods for lignin depolymerization. While the direct use of this compound in lignin valorization is not explicitly detailed, the broader context of sustainable chemical production points to the importance of catalysis in breaking down complex biopolymers like lignin. For instance, photocatalytic methods using Z-scheme heterojunctions have been explored for the hydrogenolysis of key ether linkages (β-O-4, α-O-4, and 4-O-5) within the lignin structure under ambient conditions. rsc.org These advanced catalytic approaches aim to produce valuable aromatic compounds like toluene, phenol (B47542), and ethylbenzene, as well as aliphatic products, from lignin. rsc.org

Table 3: Lignin Composition and Linkages

| Monomeric Unit | Description | Common Linkages |

| p-Coumaryl alcohol | p-Hydroxyphenyl (H) unit | β-O-4 |

| Coniferyl alcohol | Guaiacyl (G) unit | α-O-4 |

| Sinapyl alcohol | Syringyl (S) unit | 4-O-5 |

Future Research Trajectories in 4 Cyclohexylmorpholine Chemistry

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 4-cyclohexylmorpholine often involves methods such as the reaction between diethylene glycol and cyclohexylamine (B46788) or the reductive amination of cyclohexanone (B45756) with morpholine (B109124). rsc.org While effective, these routes are being re-evaluated in the context of green chemistry principles, prompting research into more sustainable alternatives.

A significant advancement is the development of a palladium-catalyzed direct coupling of aryl ethers with morpholine to produce this compound. rsc.orgrsc.org This method is notable for its high efficiency and green credentials. It utilizes hydrogen gas (H₂) as a clean hydrogen resource and, crucially, operates without the need for acidic additives. rsc.orgrsc.org A key feature of this approach is its ability to use lignin (B12514952) model compounds, such as benzyl (B1604629) phenyl ether, phenethyl phenyl ether, and 2-phenoxyacetophenone, as starting materials. rsc.orgrsc.orgnih.gov This opens up pathways for converting biomass-derived feedstocks into valuable chemicals, aligning with the goals of a sustainable chemical industry. researchgate.net

Furthering the green agenda, researchers have explored rhodium nanoparticles (RhNPs) supported on functionalized mesoporous silica (B1680970) for the tandem reductive amination of phenol (B47542), another lignin model compound, with morpholine to yield this compound. rsc.org This eco-friendly methodology avoids the use of reactive and potentially hazardous alkylating agents typical of conventional SN2 reactions. rsc.org

On the industrial scale, a patented method describes a solvent-free process where diethylene glycol and cyclohexylamine are reacted over a supported catalyst in a fixed-bed reactor. google.com This approach is lauded for being a clean reaction with low pollution, high raw material utilization, and a simplified workflow suitable for large-scale production. google.com

These novel methodologies represent a paradigm shift, moving away from conventional routes towards processes that are more atom-economical, energy-efficient, and capable of utilizing renewable feedstocks.

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and designing new, more efficient ones. For the palladium-catalyzed synthesis of this compound from aryl ethers, mechanistic studies have revealed a pathway involving the initial cleavage of the C(Ar)–O bond in the ether to generate a cyclohexanone intermediate, which is then followed by a reductive amination step with morpholine to form the final product. rsc.org

The reactivity of the morpholine ring itself is also a subject of detailed study. Research into the use of morpholine/acid catalysts in other reactions has provided valuable insights through kinetic studies and Density Functional Theory (DFT) calculations. researchgate.net These studies highlight the crucial role of protonated morpholine species, which can act as proton donors and interact with other reactants to facilitate the transformation, influencing both reaction rate and product selectivity. researchgate.net Such fundamental understanding of morpholine's behavior under various catalytic conditions is transferable and essential for refining processes involving this compound.

Furthermore, this compound itself is used as a reagent in complex transformations. In a recently developed method for converting cyclopropanes to enamides, this compound was employed as a key tertiary amine. nih.gov Mechanistic control experiments in this study helped to discount radical-based pathways and elucidate the role of the amine in the reaction cascade. nih.gov These investigations into the precise role and behavior of this compound in complex chemical environments are critical for expanding its application as a specialized base or catalyst in organic synthesis.

Integration with Flow Chemistry and Process Intensification

The integration of continuous flow chemistry represents a significant leap forward for the synthesis of chemicals like this compound, offering enhanced safety, control, and scalability compared to traditional batch processing. cinz.nzrsc.org Flow chemistry systems, which involve pumping reagents through narrow tubes and reactors, allow for precise control over parameters like temperature, pressure, and reaction time, which is particularly advantageous for managing highly exothermic reactions. cinz.nzrsc.org

For amine synthesis, flow chemistry has been successfully applied to processes like the aza-Michael reaction, demonstrating its potential for producing N-substituted compounds efficiently. iqs.edu The closed nature of flow systems also improves safety by minimizing operator exposure to hazardous chemicals. cinz.nz Recent advancements have even combined flow chemistry with machine learning algorithms to automate and optimize the synthesis of amines, with this compound being included in the scope of these innovative studies. acs.org This approach allows for high-throughput experimentation and rapid identification of optimal reaction conditions, accelerating process development. acs.org

This move towards continuous manufacturing is a core tenet of process intensification. One-pot tandem procedures, which combine multiple reaction steps without isolating intermediates, are another strategy for intensifying processes, making them inherently simpler and more efficient. rsc.org The industrial synthesis of this compound using a fixed-bed reactor is a prime example of process intensification, enabling continuous, solvent-free production. google.com Future research will likely focus on combining the benefits of novel green catalysts with the superior process control of automated flow systems to create highly efficient, safe, and sustainable manufacturing routes for this compound.

Exploration of New Catalytic Roles and Industrial Applications

While this compound has established industrial uses as an emulsifier, corrosion inhibitor, and a catalyst for producing polyurethane foam, ongoing research seeks to uncover new applications. rsc.orggoogle.com Its chemical structure, featuring a bulky cyclohexyl group and a reactive morpholine nitrogen, makes it a versatile molecule with untapped potential. ontosight.ai

A promising area of future research is its application as a specialized catalyst or reagent in organic synthesis. For instance, it has been effectively used as a tertiary amine base in the synthesis of enamides from cyclopropanes, demonstrating its utility in facilitating complex bond-forming reactions. nih.gov Its unique steric and electronic properties may prove advantageous in other transformations where a non-nucleophilic, hindered amine base is required.

Furthermore, this compound continues to be a valuable intermediate and building block for creating more complex molecules with specific biological activities, particularly in the pharmaceutical and agrochemical sectors. ontosight.ai The morpholine moiety is a recognized pharmacophore, and its combination with a cyclohexyl group can be exploited to fine-tune the properties of new active ingredients. sci-hub.semdpi.com Future work will likely involve leveraging this compound as a scaffold to synthesize novel derivatives and explore their potential in areas such as drug discovery and the development of new specialty chemicals. evitachem.com

Q & A

Q. Table 1: Catalyst Performance in this compound Synthesis

| Catalyst | Conversion (%) | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| Pd/C | 100 | 99 | Toluene (trace) | |

| Ru/C | 45 | <5 | Phenol, methylcyclohexane | |

| Pt/C | 0 | 0 | None |

Q. Table 2: Impact of Substituents on Reaction Efficiency

| Substituent (Position) | Optimal Temp (°C) | Yield (%) | Key Challenge |

|---|---|---|---|

| -OCH₃ (phenyl) | 150 | 87 | Slow hydrogenolysis |

| -NO₂ (phenyl) | 150 | 85 | Cyclohexanone stabilization |

| -CH₃ (benzyl) | 90 | 95 | None |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.